Acyl Chain Length Determines Lipophilicity: Butanamide vs. Propanamide Analog Comparison
The butanamide side chain of the target compound (CAS 868370-61-0) provides a calculated ACD/LogP of 2.69, compared to an estimated LogP of approximately 2.1–2.3 for the propanamide analog (CAS 868370-16-5, MW 280.34), based on the loss of one methylene unit . This ~0.4–0.6 LogP increase places the butanamide derivative closer to the optimal lipophilicity range (LogP 2–3) for oral bioavailability and passive membrane permeability, as defined by Lipinski's rule-of-five framework [1]. The butanamide analog also exhibits zero Rule-of-5 violations, while its molecular weight (294.37 Da) remains well below the 500 Da threshold .
| Evidence Dimension | Calculated octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.69 |
| Comparator Or Baseline | Propanamide analog (CAS 868370-16-5): Estimated ACD/LogP ~2.1–2.3 |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.6 (target more lipophilic) |
| Conditions | ACD/Labs Percepta Platform v14.00; pH 7.4 |
Why This Matters
The higher logP of the butanamide derivative predicts superior membrane permeability relative to the shorter-chain propanamide, directly impacting cellular assay performance and hit prioritization in phenotypic screening.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001;46(1-3):3-26. View Source
